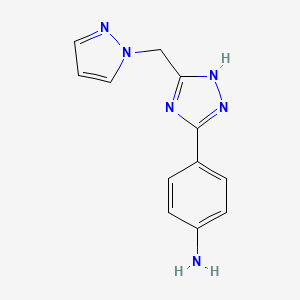

4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline

Description

Properties

IUPAC Name |

4-[5-(pyrazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N6/c13-10-4-2-9(3-5-10)12-15-11(16-17-12)8-18-7-1-6-14-18/h1-7H,8,13H2,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSHXHRBTHLFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=NC(=NN2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization of hydrazide derivatives. For example, 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides undergo cyclization to form 4,5-disubstituted-4H-1,2,4-triazole-3-thiols . This suggests that the triazole in the target compound may originate from similar precursors, such as hydrazides or thioamides, under acidic or basic conditions.

Pyrazolylmethyl Group Attachment

The attachment of the pyrazolylmethyl group to the triazole likely involves nucleophilic substitution or coupling reactions. For instance:

-

Nucleophilic substitution : A leaving group (e.g., bromide or fluoride) on the triazole could be replaced by a pyrazolylmethyl nucleophile. Source describes a similar reaction where deprotonated pyrazole acts as a nucleophile in an SN2 mechanism, replacing a fluoride group on an aniline derivative.

-

Alkylation : A sulfur-alkylation approach, as seen in source , where triazole-thiols undergo S-alkylation with alkyl halides, could be adapted for C-alkylation if the triazole has a suitable position.

Pyrazole Coupling to Triazole

The coupling of a pyrazolylmethyl group to the triazole may involve:

-

Deprotonation of pyrazole : Computational studies in source highlight that deprotonated pyrazole derivatives (e.g., 4-methylpyrazole) act as nucleophiles, facilitating substitution reactions.

-

Transition states : An SN2-like mechanism is plausible, where the nucleophilic pyrazolylmethyl group replaces a leaving group (e.g., bromide) on the triazole. Source notes that activation energies for such reactions are reduced when using methylated pyrazoles, which are better nucleophiles.

Role of Solvents and Bases

-

DMSO as solvent : Source uses DMSO for pyrazole coupling reactions, which may stabilize intermediates and facilitate deprotonation.

-

KOH as base : Base-mediated deprotonation of pyrazole (e.g., KOH in source ) is critical for generating reactive nucleophiles.

Analytical Characterization

Synthesized compounds are typically characterized by:

-

1D/2D NMR : For structure confirmation (e.g., ¹H-¹H, ¹H-¹³C correlations) .

-

FT-IR : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

-

Mass spectrometry : To confirm molecular weight and fragmentation patterns .

Challenges and Optimization

-

Solubility : Incorporation of bulky groups (e.g., pyrazolylmethyl) may reduce aqueous solubility, as observed in similar triazole derivatives .

-

Metabolic stability : While triazole bioisosteres improve stability (e.g., compound 14 in source ), in vivo clearance rates remain high, necessitating further optimization.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline typically involves multiple steps, including the formation of pyrazole and triazole rings through condensation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectroscopy can provide insights into the chemical environment of protons within the molecule, while X-ray crystallography can elucidate its three-dimensional structure.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole and triazole compounds exhibit significant antimicrobial properties. For example, a series of triazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain structural modifications could enhance the efficacy against various microorganisms . The compound may also share similar properties due to its structural components.

Antitumor Activity

Compounds containing pyrazole and triazole moieties have been investigated for their antitumor activities. Research indicates that subtle variations in structure can influence biological properties such as cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation . The specific compound may show promise in this area, warranting further investigation.

Antiviral Properties

In vitro studies have suggested that certain triazole derivatives possess antiviral activity. For instance, compounds with structural similarities to this compound have been noted for their effectiveness against viruses such as coronaviruses . This highlights the potential application of this compound in antiviral drug development.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science. Its ability to form coordination complexes with metals can be exploited in catalysis and sensor technologies. The incorporation of such compounds into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study focusing on a series of synthesized triazole derivatives revealed promising antimicrobial activity against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions significantly influenced antibacterial potency .

Case Study 2: Antitumor Mechanism

Research involving a related pyrazole derivative demonstrated effective inhibition of cancer cell growth through a mechanism involving tubulin disruption. This finding suggests that similar compounds could be developed as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features and Substituent Variations

The compound belongs to a family of 1,2,4-triazole-aniline derivatives, where substituents on the triazole ring critically influence biological activity. Below is a comparative analysis of its analogs:

Table 1: Comparative Overview of 1,2,4-Triazole-Aniline Derivatives

Antibacterial Activity: Role of Heterocyclic Substituents

The furan- and thiophene-substituted analogs exhibit potent antibacterial activity against Staphylococcus aureus, with MIC values approaching ciprofloxacin (4.7 µM) . The electron-rich heterocycles (furan, thiophene) likely enhance interactions with bacterial targets, such as DNA gyrase or topoisomerase IV. However, empirical antibacterial data for this compound are absent in the provided evidence.

Anticancer Potential: Indole-Substituted Analogs

The indole-containing derivative (a5) demonstrates high affinity for EGFR and RET kinases, critical targets in non-small cell lung cancer (NSCLC). Molecular docking reveals stabilizing interactions (hydrogen bonds, π-stacking) mediated by the indole and aniline moieties . Nevertheless, its unique substituent could favor interactions with other oncogenic targets, warranting further investigation.

Physicochemical and Pharmacokinetic Considerations

- Molecular Weight : The target compound (240.27 g/mol) is heavier than the furan/thiophene analogs (e.g., 5-bromo analog: ~287 g/mol), which may influence solubility and membrane permeability.

- Substituent Effects : Bromo/fluoro groups enhance lipophilicity and target binding in antibacterial analogs, while the pyrazole-methyl group could modulate metabolic stability or bioavailability.

Biological Activity

4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions combining pyrazole and triazole moieties. The compound's structure can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the synthesis of similar compounds has been reported with yields ranging from 63% to 87% under various conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic activity against various cancer cell lines:

These values indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it has been suggested that similar pyrazole derivatives inhibit key enzymes such as Aurora-A kinase and CDK2, which are critical in cell cycle regulation and cancer cell proliferation .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Pyrazole Derivatives : A derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, demonstrating potent inhibitory effects that could be leveraged in cancer treatment .

- Antitumor Activity Assessment : Another study found that a related compound induced apoptosis in A549 lung cancer cells with significant growth inhibition (IC50 = 26 µM), highlighting the potential for pyrazole-based compounds in oncology .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology:

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-((1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-5-yl)aniline?

The synthesis typically involves multi-step condensation and alkylation reactions. A common approach is to functionalize the triazole ring with a pyrazole-methyl group via nucleophilic substitution. For example, 1H-pyrazol-1-ylmethyl derivatives can be synthesized using alkyl halides or benzyl halides under basic conditions (e.g., K₂CO₃ in DMF). The aniline moiety is introduced via reductive amination or direct substitution, leveraging reagents like sodium borohydride or acyl chlorides . Optimization of reaction time and temperature is critical to avoid side products.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of substituents on the triazole and pyrazole rings. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ in aniline). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves tautomeric forms and crystallographic packing, as demonstrated in studies of similar triazole derivatives .

Q. How should researchers safely handle and store this compound in the laboratory?

Due to its potential skin/eye irritation (Category 2 hazards), use nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. Avoid prolonged storage, as decomposition may yield hazardous byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound under varying pH conditions?

The nucleophilicity of the triazole and pyrazole rings is pH-dependent. In acidic conditions (pH < 5), protonation of the triazole nitrogen enhances electrophilic substitution at the 5-position. Alkaline conditions (pH > 8) favor deprotonation of the aniline NH₂ group, improving its reactivity. Systematic screening using buffers (e.g., phosphate, acetate) and monitoring via HPLC can identify optimal pH ranges .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial potency) across studies?

Discrepancies may arise from differences in assay protocols (e.g., bacterial strains, inoculum size) or compound purity. Researchers should:

- Validate purity via HPLC (>95%) and elemental analysis.

- Replicate assays under standardized conditions (e.g., CLSI guidelines).

- Conduct dose-response curves to compare IC₅₀ values, as seen in studies of tetrazole-aniline analogs .

Q. How can X-ray crystallography clarify tautomeric forms in the triazole-pyrazole system?

The 1,2,4-triazole ring exhibits tautomerism between 1H and 4H forms. Single-crystal X-ray diffraction can unambiguously assign tautomeric states by analyzing bond lengths and angles. For example, planar triazole rings with dihedral angles <5° relative to the pyrazole group indicate minimal steric hindrance, favoring the 1H tautomer .

Q. What methodologies enable structure-activity relationship (SAR) studies for enhancing biological activity?

- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) to the pyrazole ring to modulate lipophilicity.

- Bioisosteric replacement : Replace the tetrazole moiety (in analogs) with carboxylate or sulfonamide groups to improve solubility.

- Molecular docking : Use computational tools (e.g., AutoDock) to predict binding affinities toward target enzymes, as applied to triazole-thione derivatives .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess environmental stability and degradation pathways?

Follow protocols from long-term ecotoxicological studies:

Q. What statistical approaches are suitable for analyzing dose-dependent biological responses?

Use randomized block designs with split-plot arrangements to account for variables (e.g., cell line batches, reagent lots). Apply ANOVA for dose-response data and Tukey’s HSD test for post-hoc comparisons, as seen in antioxidant activity studies .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

Compare experimental X-ray structures (e.g., bond lengths, torsion angles) with Density Functional Theory (DFT)-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions, requiring refinement of computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.